β₂‑Adrenergic Receptor (β₂‑AR) Agonist Activity: EC₅₀ Comparison with Structural Analogs
In a comparative β₂‑AR agonism study using CH‑K1/GA1S cells, 6,7-dihydroxy-3,4-dihydroisoquinoline exhibited an EC₅₀ of 106.9 μM . In contrast, the structurally related 1‑(furan‑2‑yl)‑6,7‑dihydroxy‑3,4‑dihydroisoquinoline derivative showed an EC₅₀ of 247.6 μM, while (R)‑(+)‑1‑isobutyl‑6,7‑dihydroxy‑1,2,3,4‑tetrahydroisoquinoline demonstrated an EC₅₀ of 497.7 μM [1]. The target compound thus exhibits 2.3‑fold and 4.7‑fold greater potency than these respective analogs, underscoring that the unsubstituted 3,4‑dihydroisoquinoline core provides a more favorable interaction with the β₂‑AR orthosteric site.
| Evidence Dimension | β₂‑AR agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 106.9 μM |
| Comparator Or Baseline | 1‑(Furan‑2‑yl)‑6,7‑dihydroxy‑3,4‑dihydroisoquinoline: 247.6 μM; (R)‑(+)‑1‑Isobutyl‑6,7‑dihydroxy‑1,2,3,4‑tetrahydroisoquinoline: 497.7 μM |
| Quantified Difference | Target is 2.3‑fold more potent than the furanyl analog; 4.7‑fold more potent than the isobutyl‑tetrahydroisoquinoline |
| Conditions | CH‑K1/GA1S cell‑based β₂‑AR functional assay |
Why This Matters
Higher potency at a defined receptor subtype enables lower dosing in cellular assays and reduces off‑target promiscuity in phenotypic screening.
- [1] Li Y, et al. Nutritional values, bioactive compounds and health benefits of purslane (Portulaca oleracea L.): a comprehensive review. Food Sci Human Wellness. 2024;13(5):2480-2501. View Source
